4,4a,5,6,7,8-Hexahydro-6-(p-hydroxyphenyl)-2(3H)-naphthalenone
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Overview
Description
4,4a,5,6,7,8-Hexahydro-6-(p-hydroxyphenyl)-2(3H)-naphthalenone is a ring assembly and an alkylbenzene.
Scientific Research Applications
Synthesis and Chemical Properties
- 4,4a,5,6,7,8-Hexahydro-6-(p-hydroxyphenyl)-2(3H)-naphthalenone is a key intermediate in the synthesis of D-homosteroids, prepared through a five-step sequence involving asymmetric intramolecular aldol condensation (Tietze & Utecht, 1993).
- The compound is also used in the synthesis of cis-4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-2(3H)-naphthalenone, showcasing its role in chemical transformations and annelation processes (Boeckman, Blum & Ganem, 2003).
- Its microbial hydroxylation by Rhizopus arrhizus ATCC 11145 has been studied, highlighting its utility in understanding microbial and chemical hydroxylation mechanisms (Holland & Auret, 1975).
Applications in Steroid Synthesis and Analysis
- The compound has been utilized in the first stereoselective synthesis of certain enantiomerically pure naphthalenones, indicating its importance in the field of stereochemistry and enantioselective synthesis (Cuesta, Asensio González & Bonjoch, 1999).
- It is also used in the study of intramolecular alkylation of α,β-unsaturated ketones, contributing to research on substrate structure and experimental conditions affecting alkylation (Piers, Zbozny & Wigfield, 1979).
- Research on its analogs has been conducted to understand their estrogenic activity, or lack thereof, in synthesized structural analogs of estrone (Nazarov & Zav’yalov, 1960).
Photophysical and Photochemical Studies
- The compound's conformations in solution have been analyzed using ab initio vibrational absorption and circular dichroism studies, offering insights into the photophysical properties of chiral molecules (Aamouche, Devlin & Stephens, 2000).
- Its photochemical behavior has been explored in studies like the photohydration of testosterone and 4-androstene-3, 17-dione in aqueous solution, which aids in understanding the photochemical reactions of related compounds (Cornell, Avram & Filipescu, 1979).
Materials Science and Liquid Crystalline Properties
- The compound is involved in the synthesis of new mesogenic series with potential liquid crystalline properties, as shown in studies of Schiff base-ester central linkage involving a naphthalene ring system (Thaker et al., 2012).
Properties
CAS No. |
93015-32-8 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
6-(4-hydroxyphenyl)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C16H18O2/c17-15-6-3-11(4-7-15)12-1-2-14-10-16(18)8-5-13(14)9-12/h3-4,6-7,10,12-13,17H,1-2,5,8-9H2 |
InChI Key |
XPJANFHNOXAWAT-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=O)CCC2CC1C3=CC=C(C=C3)O |
Canonical SMILES |
C1CC2=CC(=O)CCC2CC1C3=CC=C(C=C3)O |
93015-32-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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